![molecular formula C20H16N2O2S2 B2514126 N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-2-phenyl-1,3-thiazole-4-carboxamide CAS No. 2097894-49-8](/img/structure/B2514126.png)

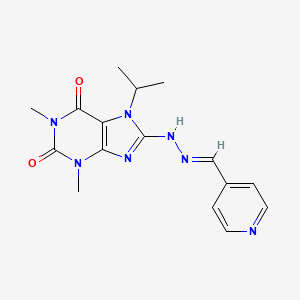

N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-2-phenyl-1,3-thiazole-4-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

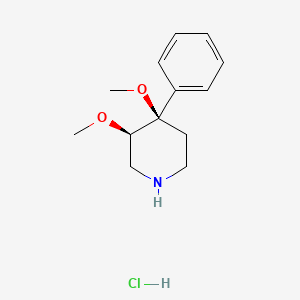

The compound “N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-2-phenyl-1,3-thiazole-4-carboxamide” is a complex organic molecule that contains several heterocyclic moieties, including furan, thiophene, and thiazole . These types of compounds are often of interest due to their potential biological activities .

Synthesis Analysis

The synthesis of this compound involves several steps. The initial compound, N-(pyridin-2-yl)furan-2-carboxamide, was synthesized by heating commercial pyridin-2-amine and furan-2-carbonyl chloride in boiling propan-2-ol . This was then treated with excess diphosphorus pentasulfide in anhydrous toluene under reflux to afford the corresponding thioamide . The thioamide was then oxidized with potassium ferricyanide in an alkaline medium to yield the final product .Molecular Structure Analysis

The molecular structure of this compound includes several heterocyclic rings, including furan, thiophene, and thiazole . These rings are connected by various functional groups, including an amide group .Chemical Reactions Analysis

The compound was subjected to various electrophilic substitution reactions, such as nitration, bromination, hydroxymethylation, formylation, and acylation . In these reactions, the substituent entered exclusively the 5-position of the furan ring . The compound was also alkylated with methyl iodide, leading to the formation of a quaternization product at the pyridine nitrogen atom .Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Reactivity

Compounds containing furan, thiophene, and thiazole units have been synthesized through various chemical reactions. For example, Aleksandrov et al. (2017) and Aleksandrov et al. (2021) detailed the synthesis of compounds through the coupling of aromatic amines with furan-2-carbonyl chloride followed by treatments with phosphorus pentasulfide (P2S5) and oxidation. These synthetic pathways provide insights into the reactivity of these heterocyclic compounds and their potential for further functionalization (Aleksandrov & El’chaninov, 2017; Aleksandrov et al., 2021).

Molecular Characterization and Biological Activity

Cakmak et al. (2022) focused on a thiazole-based heterocyclic amide, which was synthesized and investigated for its antimicrobial activity. The study included detailed molecular characterization by various spectroscopic techniques and theoretical modeling, demonstrating the compound's potential for pharmacological applications due to its good antimicrobial activity against a range of microorganisms (Cakmak et al., 2022).

Anticancer and Antimicrobial Activities

Research on heterocyclic compounds with furan, thiophene, and thiazole units also includes evaluating their biological activities. Sokmen et al. (2014) synthesized triazole Schiff base and amine derivatives, revealing their potent antiurease and antioxidant activities. This suggests the versatility of these compounds in developing new therapeutic agents (Sokmen et al., 2014).

Wirkmechanismus

Thiophenes

are essential heterocyclic compounds that show a variety of properties and applications . They have been reported to possess a wide range of therapeutic properties such as anticancer , anti-inflammatory , antimicrobial , antihypertensive , and anti-atherosclerotic properties .

Furans

, on the other hand, are oxygen-containing heterocyclic organic compounds that are also found in a variety of biologically active molecules .

Eigenschaften

IUPAC Name |

N-[2-(furan-2-yl)-2-thiophen-2-ylethyl]-2-phenyl-1,3-thiazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16N2O2S2/c23-19(16-13-26-20(22-16)14-6-2-1-3-7-14)21-12-15(17-8-4-10-24-17)18-9-5-11-25-18/h1-11,13,15H,12H2,(H,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRMVWZPXHNZQJA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC(=CS2)C(=O)NCC(C3=CC=CO3)C4=CC=CS4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16N2O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-2-phenyl-1,3-thiazole-4-carboxamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 2-(2-(2,4-dimethylphenyl)acetamido)-6-propyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2514051.png)

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(2-(p-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)acrylamide](/img/structure/B2514056.png)

![N-[[4-(2-chlorophenyl)-5-sulfanylidene-1H-1,2,4-triazol-3-yl]methyl]naphthalene-1-carboxamide](/img/structure/B2514060.png)

![1-[4-(2,2-Diethoxyethyl)phenyl]ethanone](/img/structure/B2514063.png)

![(1R,2R)-2-amino-1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-(pyrrolidin-1-yl)propan-1-ol](/img/structure/B2514065.png)

![2-[[3-Methyl-1-(2-methylpropyl)pyrazol-4-yl]amino]acetic acid](/img/structure/B2514066.png)